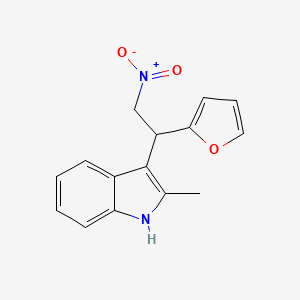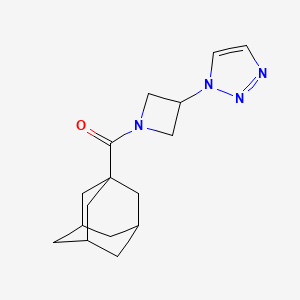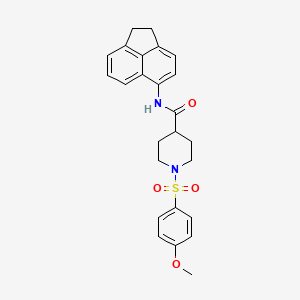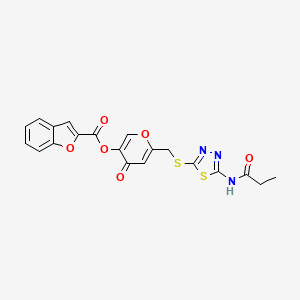![molecular formula C12H16N2O2S B2549261 [(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate CAS No. 866149-26-0](/img/structure/B2549261.png)
[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate
Vue d'ensemble
Description
The compound [(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. Thiazole derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves cyclization reactions. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate was synthesized through heterocyclization reactions involving carbon disulfide and halo compounds, leading to various bisthiazole and bisthiolane derivatives . Another example is the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which was achieved by cyclizing thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% . These methods demonstrate the versatility of thiazole synthesis, allowing for the introduction of various substituents to the thiazole core.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was established using IR, ^1H NMR, and MS spectra . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the thiazole ring.
Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the carbohydrazide derivative of a thienothiophene was treated with carbon disulfide (CS2) or phenyl isothiocyanate (PhNCS) to afford oxadiazole or triazole derivatives, respectively . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives led to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . These reactions highlight the reactivity of thiazole derivatives and their potential for creating diverse chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The introduction of various substituents can significantly alter properties such as solubility, melting point, and reactivity. The specific properties of [(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate are not detailed in the provided papers, but the general behavior of thiazole derivatives suggests that they may possess unique characteristics suitable for specific applications in chemical synthesis and drug design.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Evaluation A series of novel compounds, including derivatives structurally related to “[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate,” were synthesized using microwave irradiation. These compounds were evaluated for their antimicrobial, antimalarial, and anti-tuberculosis activities. Molecular docking studies targeted the immune system of S. aureus, validating the experimental antibacterial potency of certain derivatives (Prajapati et al., 2019).
Antibacterial Agent Design and Synthesis Novel analogs incorporating a similar thiazole core were synthesized and exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These findings underscore the potential of such compounds in developing new antibacterial agents. The compounds demonstrated activity at non-cytotoxic concentrations, highlighting their safety profile for therapeutic use (Palkar et al., 2017).
Synthesis and Application in Organic Chemistry Ethyl 2-oxocyclohexanecarboxylate, a compound related to “[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate,” served as a ligand in copper-catalyzed coupling reactions. This highlights its utility in synthesizing various organic compounds, including N-arylamides and aryl ethers, under mild conditions. Such versatility is crucial for pharmaceutical and material science research (Lv & Bao, 2007).
Propriétés
IUPAC Name |
[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-9(11-13-7-8-17-11)14-16-12(15)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXZTDHBRAEGPA-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1CCCCC1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1CCCCC1)/C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2549178.png)



![7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549183.png)
![2-[(3-Nitro-4-pyridyl)amino]acetic acid](/img/structure/B2549184.png)



![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2549195.png)

![(Z)-3-[3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2549197.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2549199.png)
